3-Chloro-5,6-dihydrobenzo[h]cinnoline
Overview
Description
3-Chloro-5,6-dihydrobenzo[h]cinnoline is a potent heterocyclic compound. It has a molecular formula of C12H9ClN2 and an average mass of 216.666 Da .
Synthesis Analysis
The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnoline involves several steps . The process starts with the condensation of glyoxylic acid with the α-tetralone to give the unsaturated acid, which is then reduced to the corresponding saturated acid. Cyclization of the intermediate with hydrazine hydrate provides 4,4a,5,6-tetrahydrobenzo [A]cinnolin- 3 (2H)-one, which is dehydrogenated efficiently by anhydrous copper (II) chloride in acetonitrile to give pyridazinone. The common chloropyridazine precursor is then obtained by the chlorination of pyriazinone with phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 3-Chloro-5,6-dihydrobenzo[h]cinnoline is complex, with a molecular formula of C12H9ClN2 . The compound has a monoisotopic mass of 216.045425 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnoline include condensation, reduction, cyclization, dehydrogenation, and chlorination .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5,6-dihydrobenzo[h]cinnoline include a boiling point that is not specified , a molecular weight of 216.67 g/mol, and a molecular formula of C12H9ClN2 .Scientific Research Applications
Photochemical Studies
3-Chloro-5,6-dihydrobenzo[h]cinnoline has been a subject of interest in photochemical research. It is an intermediate in the formation of carbazole from benzole[c]cinnoline. Studies have delved into the mechanism of photo-induced carbazole formation, revealing that the reactive state is the first excited singlet state of protonated 5,6-dihydrobenzo[c]cinnoline. This process begins with hydrogen atom abstraction followed by the elimination of the amino radical (Inoue, Hiroshima, & Miyazaki, 1979).
Chemical Synthesis
In the realm of chemical synthesis, 3-Chloro-5,6-dihydrobenzo[h]cinnoline is involved in isothiourea-catalyzed asymmetric formal [4 + 2] cycloadditions. This process produces functionalized 4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives with excellent diastereo- and enantioselectivities. Such derivatives hold potential in various chemical applications due to their structural complexity (Zi‐Jing Zhang & Jin Song, 2018).
Anticancer Applications
In pharmacological research, novel dihydrobenzo[h]cinnoline-5,6-diones derived from 3-Chloro-5,6-dihydrobenzo[h]cinnoline have shown promising anticancer activities. A study evaluated these compounds' cytotoxicity profile against KB and Hep-G2 human tumor cell lines, suggesting potential applications in cancer treatment (Tuyet Anh Dang Thi et al., 2015).
properties
IUPAC Name |
3-chloro-5,6-dihydrobenzo[h]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCLLRQTVFHVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439993 | |
Record name | 3-Chloro-5,6-dihydrobenzo[h]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6-dihydrobenzo[h]cinnoline | |
CAS RN |
25823-50-1 | |
Record name | 3-Chloro-5,6-dihydrobenzo[h]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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